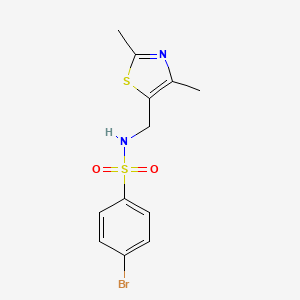

4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound that features a bromine atom, a thiazole ring, and a benzenesulfonamide group

Mécanisme D'action

Target of Action

The primary targets of 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide are bacterial cells. This compound has been synthesized as a hybrid antimicrobial that combines thiazole and sulfonamide, groups with known antibacterial activity .

Mode of Action

This compound interacts with its bacterial targets by disrupting their cellular functions. When used in conjunction with a cell-penetrating peptide like octaarginine, it displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound creates pores in the bacterial cell membranes, leading to cell death .

Pharmacokinetics

Its potent antibacterial activity suggests that it is likely to have good bioavailability .

Result of Action

The result of the action of this compound is the death of bacterial cells. It achieves this by creating pores in the bacterial cell membranes, leading to cell lysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.

Sulfonamide Formation: The final step involves the reaction of the brominated thiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring and sulfonamide group can participate in oxidation and reduction reactions, altering the compound’s properties.

Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Bromination: Bromine, N-bromosuccinimide (NBS)

Substitution: Nucleophiles such as amines, thiols

Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized forms of the thiazole ring or sulfonamide group.

Reduction Products: Reduced forms of the thiazole ring or sulfonamide group.

Applications De Recherche Scientifique

4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Biological Studies: The compound is studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-bromo-N,5-dimethylthiazol-2-amine

- 4-bromo-N-[(5-(substituted phenyl)-1,3,4-oxadiazol-2yl)methyl]aniline

Uniqueness

4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is unique due to its specific combination of a bromine atom, thiazole ring, and benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

4-Bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C12H14BrN3O2S

- Molecular Weight : 343.23 g/mol

The presence of a bromine atom and a thiazole moiety contributes to its unique pharmacological properties.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival.

1. Inhibition of Carbonic Anhydrase IX (CA IX)

One of the notable mechanisms is the selective inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. This inhibition leads to altered pH levels within the tumor microenvironment, which can hinder tumor growth and promote apoptosis in cancer cells.

2. Interaction with Human Serum Albumin (HSA)

Studies have shown that this compound interacts with human serum albumin (HSA), which is crucial for its pharmacokinetics. The binding affinity between the compound and HSA is moderate to strong, suggesting that it may have favorable distribution characteristics in vivo. The interaction involves hydrophobic interactions and hydrogen bonding .

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

| HCT-116 (Colon) | 10.0 | Inhibition of CA IX |

These results indicate that the compound's activity may be attributed to its ability to induce apoptosis and disrupt cell cycle progression in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 16 µg/mL | Bactericidal |

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis markers and reduced proliferation indices .

- Antimicrobial Efficacy : A study evaluating its antimicrobial properties found that the compound effectively inhibited biofilm formation by Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Propriétés

IUPAC Name |

4-bromo-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2S2/c1-8-12(18-9(2)15-8)7-14-19(16,17)11-5-3-10(13)4-6-11/h3-6,14H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNAPKRACBVTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.